4-Propoxypiperidine
Overview
Description
4-Propoxypiperidine is a chemical compound with the CAS Number 903891-77-0 . It is also known as 4-piperidinyl propyl ether hydrochloride . The compound is typically in powder form .
Synthesis Analysis
While specific synthesis methods for 4-Propoxypiperidine were not found in the search results, similar compounds have been synthesized and studied. For instance, double Schiff-base substituted 4-piperidone/cyclohexanone derivatives, like curcumin analogues, have been generated and characterized by 1H NMR, 13C NMR, IR, and elemental analysis .Molecular Structure Analysis
The molecular formula of 4-Propoxypiperidine is C8H17NO . The InChI Code is 1S/C8H17NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H . The molecular weight is 179.69 .Physical And Chemical Properties Analysis
4-Propoxypiperidine is typically in powder form . It has a molecular weight of 179.69 . .Scientific Research Applications
1. Neurophysiological Effects
4-Aminopyridine (4-AP), a compound structurally related to 4-Propoxypiperidine, has been observed to improve impulse conduction in demyelinated nerve fibers. This is particularly evident in the context of multiple sclerosis (MS) treatment. Clinical studies indicate that 4-AP induces objective improvements in central nervous system function in MS patients (Diemen et al., 1993).
2. Neuroprotective Properties
Sodium 4-phenylbutyrate (4-PBA), chemically similar to 4-Propoxypiperidine, shows neuroprotective effects in cerebral ischemia. It inhibits endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation, suggesting potential applications in stroke treatment (Qi et al., 2004).
3. Synaptic Enhancement
4-AP enhances neurotransmitter release at excitatory and inhibitory synapses in the hippocampus. This synaptic action could be beneficial for studying synaptic transmission mechanisms and potentially for treating conditions associated with synaptic dysfunction (Buckle & Haas, 1982).
4. Potential in Peripheral Nerve Injury
Transdermal delivery of 4-AP has been shown to accelerate motor functional recovery and improve nerve morphology following peripheral nerve injuries. This suggests a role for 4-Propoxypiperidine analogs in peripheral nerve repair and regeneration (Clark et al., 2019).
5. Antimalarial Properties
Related compounds, such as MMV390048, a 2-aminopyridine derivative, demonstrate efficacy against all life cycle stages of malaria parasites. This indicates the potential for 4-Propoxypiperidine analogs in antimalarial drug development (Paquet et al., 2017).
Safety And Hazards
4-Propoxypiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-propoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-7-10-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWMRECKIQVVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467484 | |
Record name | 4-propoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxypiperidine | |
CAS RN |
88536-11-2 | |
Record name | 4-Propoxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88536-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-propoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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